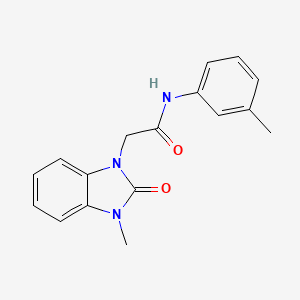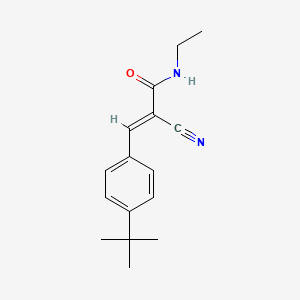![molecular formula C15H13N3O2 B5818230 methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its ability to bind to specific enzymes and receptors in the body, leading to a cascade of biochemical reactions that can have a variety of effects on cellular function. Its ability to modulate these pathways makes it a promising candidate for the development of new therapeutics.
Biochemical and Physiological Effects:
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been found to have a number of biochemical and physiological effects, including the modulation of various enzymes and receptors involved in cellular metabolism and signaling. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate in lab experiments is its ability to modulate specific pathways in a controlled manner, allowing researchers to study the effects of various compounds on cellular function. However, its complex mechanism of action and potential for off-target effects can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate, including the development of new therapeutics based on its ability to modulate specific cellular pathways. Other areas of interest include the study of its effects on various disease models, as well as its potential use as a tool for drug discovery and development.
Métodos De Síntesis
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized using a number of different methods, including the reaction of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with methanol and a catalyst such as sulfuric acid. Other methods involve the use of various reagents and solvents to produce the desired compound.
Aplicaciones Científicas De Investigación
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been used in a number of scientific research applications, including studies on the effects of various compounds on cellular metabolism and signaling pathways. Its ability to modulate certain enzymes and receptors has made it a valuable tool in the study of diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)16-14-9-13(15(19)20-2)17-18(10)14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCZVFDRLFBYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)

![2-{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)
![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)



